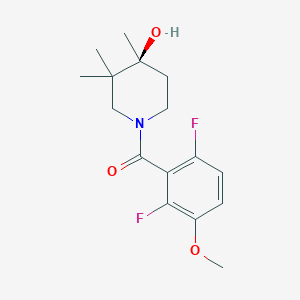
N-benzyl-4-(2-pyrimidinyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to N-benzyl-4-(2-pyrimidinyloxy)benzamide involves complex processes that yield compounds with significant biological activities. One notable example is the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which exhibits selective inhibition of histone deacetylases and shows promise as an anticancer drug (Zhou et al., 2008). Another example is the use of N-hydroxyamide-containing heterocycles for new benzyl oxycarbonylating agents, highlighting the synthetic versatility of pyrimidine derivatives (Katoh et al., 1996).
Molecular Structure Analysis
The molecular structure of N-benzyl-4-(2-pyrimidinyloxy)benzamide derivatives has been elucidated through various techniques, including X-ray crystallography. Such studies reveal the orientation of pyridine and benzene rings and their impact on the molecule's properties. For instance, the crystal structure and Hirshfeld surface analysis of a similar N-(pyridin-2-ylmethyl)benzamide derivative provided insights into the compound's molecular conformation (Artheswari et al., 2019).
Chemical Reactions and Properties
N-benzyl-4-(2-pyrimidinyloxy)benzamide and its analogs undergo a variety of chemical reactions, leading to compounds with diverse properties. The Bischler-Napieralski reaction, for example, has been employed to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides, demonstrating the chemical reactivity of the benzamide moiety (Browne et al., 1981).
Physical Properties Analysis
The physical properties of N-benzyl-4-(2-pyrimidinyloxy)benzamide derivatives, such as solubility and thermal stability, are critical for their application in various fields. Studies have shown that these compounds exhibit luminescent properties and form nano-aggregates with enhanced emission, indicating their potential use in materials science (Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and interaction with other molecules, are essential for understanding their potential applications. For example, ultrasound-assisted synthesis has been explored for creating anti-tubercular scaffolds, showcasing the chemical versatility and potential pharmacological applications of N-benzyl-4-(2-pyrimidinyloxy)benzamide derivatives (Nimbalkar et al., 2018).
Aplicaciones Científicas De Investigación
Discovery and Drug Development
N-benzyl-4-(2-pyrimidinyloxy)benzamide derivatives have been explored for their pharmacological potentials. For instance, MGCD0103, a closely related compound, has shown promise as an orally active histone deacetylase inhibitor with significant antitumor activity, highlighting the potential of this class of compounds in cancer therapy (Nancy Z. Zhou et al., 2008).
Analytical Chemistry
In analytical chemistry, methods have been developed for the separation and analysis of related substances, such as imatinib mesylate and its derivatives, demonstrating the application of N-benzyl-4-(2-pyrimidinyloxy)benzamide derivatives in quality control and pharmaceutical analysis (Lei Ye et al., 2012).
Material Science
Compounds structurally related to N-benzyl-4-(2-pyrimidinyloxy)benzamide have been investigated for their unique optical properties. For example, pyridyl substituted benzamides exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, which could be leveraged in developing novel luminescent materials and sensors (A. Srivastava et al., 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of N-benzyl-4-(2-pyrimidinyloxy)benzamide have been synthesized and evaluated for various biological activities, such as anti-inflammatory and analgesic agents, showcasing the compound's potential in drug discovery (A. Abu‐Hashem et al., 2020).
Neuroscience
Furthermore, N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, indicating their potential use in the treatment of epilepsy and pain, underscoring the significance of this chemical class in neuroscience research (G. Amato et al., 2011).
Propiedades
IUPAC Name |
N-benzyl-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(21-13-14-5-2-1-3-6-14)15-7-9-16(10-8-15)23-18-19-11-4-12-20-18/h1-12H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASNYMRPBCSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)
![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)